3-Amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid: is a heterocyclic compound that features a fused ring system combining thiophene and pyridine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. This reaction proceeds through a cyclization process to form the desired thieno[2,3-b]pyridine derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for efficient industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The amino group and carboxylic acid moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of polyfunctionalized heterocyclic compounds, which are of interest in medicinal chemistry and materials science .
Biology: In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors and receptor modulators .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and dyes .
Wirkmechanismus
The mechanism of action of 3-Amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Comparison: While these compounds share a similar core structure, their functional groups and substituents can significantly influence their chemical reactivity and biological activity. For example, the presence of different substituents on the pyridine ring can alter the compound’s binding affinity to specific molecular targets, leading to variations in their pharmacological profiles .
Eigenschaften
Molekularformel |
C10H10N2O2S |
---|---|
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2S/c1-4-3-6-7(11)8(10(13)14)15-9(6)12-5(4)2/h3H,11H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
PUOJAHDYNVYFLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N=C1C)SC(=C2N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.